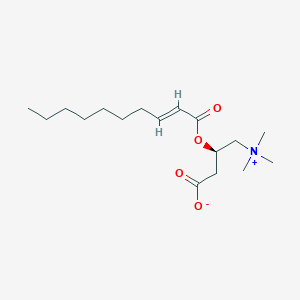
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19N3O7.
Preparation Methods
The synthesis of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo[2,1-A]phthalazine structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrrolo[2,1-A]phthalazine core can interact with biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other pyrrolo[2,1-A]phthalazine derivatives. Similar compounds include:
Pyrrolo[2,1-A]phthalazine-1,2-dicarboxylate: Lacks the nitrobenzoyl group, leading to different chemical properties.
Diethyl 3-(4-aminobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate:
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
853330-30-0 |
|---|---|
Molecular Formula |
C24H19N3O7 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
diethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H19N3O7/c1-3-33-23(29)18-19(24(30)34-4-2)21(22(28)14-9-11-16(12-10-14)27(31)32)26-20(18)17-8-6-5-7-15(17)13-25-26/h5-13H,3-4H2,1-2H3 |
InChI Key |
NOJULTHJEWLJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















